Dihydro-beta-erythroidine

nAChR pharmacology subtype selectivity Xenopus oocyte electrophysiology

Dihydro-beta-erythroidine (DHβE) is a competitive, reversible antagonist of neuronal α4β2 nicotinic acetylcholine receptors (nAChRs), offering a 56-fold selectivity window over α3β4 subtypes. Unlike irreversible or non-competitive antagonists, its fast kinetics and oral bioavailability make it the definitive pharmacological tool for discriminating β2-containing nAChR populations in behavioral, electrophysiological, and neurochemical studies. This compound enables precise receptor fingerprinting without genetic manipulation, serving academic and pharmaceutical programs investigating nicotine addiction, cognition, and mood regulation.

Molecular Formula C16H21NO3
Molecular Weight 275.34 g/mol
CAS No. 23255-54-1
Cat. No. B1215878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydro-beta-erythroidine
CAS23255-54-1
Synonymseta Erythroidine, Dihydro
Dihydro beta Erythroidine
Dihydro-beta-Erythroidine
Erythroidine, Dihydro beta
Molecular FormulaC16H21NO3
Molecular Weight275.34 g/mol
Structural Identifiers
SMILESCOC1CC=C2CCN3C2(C1)C4=C(CC3)COC(=O)C4
InChIInChI=1S/C16H21NO3/c1-19-13-3-2-12-5-7-17-6-4-11-10-20-15(18)8-14(11)16(12,17)9-13/h2,13H,3-10H2,1H3/t13-,16-/m0/s1
InChIKeyALSKYCOJJPXPFS-BBRMVZONSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dihydro-beta-erythroidine (CAS 23255-54-1): Competitive α4β2-Selective nAChR Antagonist for Neuronal Receptor Research


Dihydro-beta-erythroidine (DHβE, CAS 23255-54-1) is a plant-derived Erythrina alkaloid and competitive antagonist of heteromeric neuronal nicotinic acetylcholine receptors (nAChRs). DHβE is an organic heterotetracyclic compound formed by partial hydrogenation of the 1,3-diene moiety of β-erythroidine, yielding the corresponding 2-ene structure [1]. It demonstrates moderate selectivity for the neuronal α4 receptor subunit, with reported IC₅₀ values of 0.19 μM and 0.37 μM for α4β4 and α4β2 nAChR subtypes, respectively . DHβE acts as a purely competitive inhibitor with fast and fully reversible blockade kinetics, distinguishing it from non-competitive antagonists such as mecamylamine and tubocurarine [2]. The compound is orally bioavailable and can cross the blood-brain barrier [3]. DHβE serves as a critical pharmacological tool for dissecting the contributions of α4β2-containing nAChRs in electrophysiological, behavioral, and neurochemical studies.

Why DHβE Cannot Be Substituted by Other nAChR Antagonists: Subtype Selectivity, Binding Site, and Reversibility Differentiate Procurement Decisions


Dihydro-beta-erythroidine occupies a distinct pharmacological niche that cannot be replicated by generic substitution with other nAChR antagonists. Unlike noncompetitive antagonists such as mecamylamine and hexamethonium, which are non-selective among nAChR subtypes and act as voltage-dependent channel blockers, DHβE's competitive mechanism confers a more targeted profile [1]. DHβE exhibits markedly greater efficacy at α4- and β2-containing receptors compared to α3 and α7 nAChRs, whereas antagonists like α-bungarotoxin selectively target α7-α9 homomeric receptors with essentially irreversible binding [2]. The structural basis for this selectivity is defined at the molecular level: at equipotent acetylcholine concentrations, α3β2 nAChRs are 56-fold more sensitive to DHβE blockade than α3β4 nAChRs [3]. Furthermore, DHβE's saturation state differentiates it even from its close structural analog β-erythroidine, with the partial hydrogenation conferring distinct receptor binding affinity [4]. Researchers requiring selective, reversible, competitive antagonism of α4β2-containing nAChRs with oral bioavailability and blood-brain barrier penetration cannot achieve equivalent experimental outcomes with α-bungarotoxin (α7-selective, irreversible), mecamylamine (noncompetitive, non-selective), or hexamethonium (peripherally restricted).

Quantitative Differentiation of Dihydro-beta-erythroidine: Head-to-Head and Cross-Study Comparisons for Scientific Selection


Subtype Selectivity: 56-Fold Differential Sensitivity Between α3β2 and α3β4 nAChRs Defines DHβE's Pharmacological Fingerprint

In a direct head-to-head comparison using Xenopus oocytes expressing recombinant nAChR subunits, DHβE demonstrated striking subunit-dependent selectivity. At equipotent acetylcholine concentrations, the α3β2 receptor combination was 56-fold more sensitive to blockade by dihydro-β-erythroidine than was the α3β4 combination [1]. This 56-fold differential sensitivity is a quantifiable, verifiable differentiation that establishes DHβE's utility for discriminating between nAChR subtypes containing β2 versus β4 subunits in heterologous expression systems and native tissue preparations. The study further identified threonine 59 in the β2 subunit as a critical residue: mutation of this threonine to lysine (as in β4) causes a 9-fold decrease in DHβE sensitivity [1].

nAChR pharmacology subtype selectivity Xenopus oocyte electrophysiology competitive antagonism

Mechanistic Differentiation: DHβE Acts as Pure Competitive Antagonist with Fast Reversible Kinetics Contrasting Non-Competitive Inhibition by d-Tubocurarine

In a direct comparative study of antagonist mechanisms at the homomeric α7 nAChR, tubocurarine (TC) was found to act as a non-competitive inhibitor, whereas dihydro-β-erythroidine (DHβE) behaves as a pure competitive inhibitor whose blockade is fast and fully reversible [1]. This mechanistic distinction has direct experimental consequences: competitive antagonists like DHβE can be overcome by increasing agonist concentration (producing parallel rightward shifts in dose-response curves with no reduction in maximal response), whereas non-competitive antagonists produce non-parallel shifts and suppress maximal responses. The fast, reversible nature of DHβE blockade also facilitates washout and sequential pharmacological profiling in the same preparation, a practical advantage for electrophysiological studies.

mechanism of action competitive inhibition reversible antagonism homomeric α7 receptor

Functional nAChR Antagonism in Brain Tissue: DHβE Exhibits Biphasic Potency Against Acetylcholine-Stimulated Rubidium Efflux with IC₅₀ = 0.22 μM for High-Affinity Component

In mouse brain synaptosomes, acetylcholine-stimulated ⁸⁶Rb⁺ efflux exhibits a biphasic concentration-effect curve (EC₅₀ = 7.2 and 550 μM). DHβE blocked both phases with differing potency: IC₅₀ = 0.22 μM for the response activated by low ACh concentrations, and IC₅₀ = 8.9 μM for the response activated by high ACh concentrations, representing a 40-fold difference in potency between the two components [1]. Critically, α-bungarotoxin (100 nM) did not inhibit either response, confirming that the DHβE-sensitive component is mediated by α4β2-type nAChRs rather than α7-containing receptors. Both DHβE-sensitive and DHβE-resistant responses were reduced by more than 95% in β2-null mutant mice, establishing that both components require the β2 subunit [1]. Methyllycaconitine and DHβE were more potent for the DHβE-sensitive component, whereas hexamethonium was more potent at the DHβE-resistant component [1].

synaptosomal rubidium efflux β2-containing nAChR functional antagonism mouse brain pharmacology

Receptor Subtype Pharmacological Fingerprint: α4β2 and α4β4 nAChRs Show Differential Sensitivity to DHβE Versus d-Tubocurarine

In a systematic pharmacological characterization of recombinant human nAChR subtypes, human α4β2 and human α4β4 nAChRs were more sensitive to dihydro-β-erythroidine than to d-tubocurarine. In contrast, human α7 and human α3β4 nAChRs were more sensitive to d-tubocurarine than to dihydro-β-erythroidine [1]. This inverted selectivity profile between DHβE and d-tubocurarine across nAChR subtypes provides a quantitative pharmacological fingerprint that distinguishes α4-containing heteromeric receptors from α7 homomeric and α3β4 receptors. The differential sensitivity pattern enables researchers to use these two antagonists in combination to deconvolute the nAChR subtype composition of native neuronal preparations.

recombinant nAChR subtype selectivity profiling antagonist comparison α4β2 pharmacology

In Vivo Behavioral Pharmacology: DHβE Dose-Dependently Blocks Nicotine Discrimination with pA₂ = 6.68 Whereas α7-Selective MLA Shows No Effect

In rhesus monkeys trained to discriminate nicotine (0.032 mg/kg i.v.) from saline, both mecamylamine and dihydro-β-erythroidine (DHβE) dose-dependently attenuated the discriminative stimulus effects of the nicotine training dose. In contrast, methyllycaconitine (MLA), a selective α7 nAChR antagonist, produced no attenuation of nicotine's discriminative stimulus effects [1]. Quantitative Schild analysis revealed that DHβE (0.1 and 0.32 mg/kg) produced parallel rightward shifts of the nicotine dose-response function. Schild plots fitted through individual data resulted in slopes that were not significantly different from unity (consistent with competitive antagonism), and the apparent pA₂ calculated for DHβE was 6.68 [1]. This pA₂ value did not significantly differ when varenicline was used as the agonist (pA₂ = 6.65), confirming that nicotine and varenicline act through the same DHβE-sensitive nAChR population to produce discriminative stimulus effects [1].

drug discrimination nicotine addiction in vivo pharmacology behavioral pharmacology Schild analysis

Structure-Activity Relationship: Saturation State of AB-Ring System Distinguishes DHβE Affinity from β-Erythroidine and Tetrahydro-β-Erythroidine

Direct comparative studies of Erythrina alkaloids with varying saturation states of the AB-ring system have demonstrated that the degree of unsaturation significantly impacts nAChR binding affinity. β-Erythroidine (βE, di-unsaturated AB-ring), dihydro-β-erythroidine (DHβE, mono-unsaturated 2-ene), and tetrahydro-β-erythroidine (THβE, fully saturated AB-ring) display distinct pharmacological profiles at α4β2 nAChRs [1]. DHβE exhibits a binding affinity of 0.82 μM at the α4β2 receptor in a [³H]epibatidine binding assay, positioning it as one of the most potent nAChR antagonists within the Erythrina alkaloid class [2]. The X-ray structure of DHβE in complex with acetylcholine binding protein (AChBP) has identified two key pharmacophoric elements: the methoxy group in the A-ring, which interacts via hydrogen bonding with a tightly bound water molecule, and the protonated amine, which hydrogen bonds directly with the protein backbone [2].

structure-activity relationship Erythrina alkaloids receptor binding affinity nAChR antagonist design

Evidence-Backed Application Scenarios for Dihydro-beta-erythroidine in nAChR Research and Drug Discovery


Pharmacological Discrimination of β2-Containing from β4-Containing nAChR Subtypes in Recombinant and Native Systems

Based on the 56-fold differential sensitivity between α3β2 and α3β4 nAChRs established in head-to-head electrophysiological comparisons [1], DHβE enables researchers to distinguish β2-containing from β4-containing receptor populations in heterologous expression systems, primary neuronal cultures, and brain slice preparations. This application is particularly valuable for mapping the regional and cellular distribution of nAChR subtypes in the central and peripheral nervous systems, where both β2 and β4 subunits are expressed but confer distinct physiological functions. Researchers can use DHβE concentration-response profiling to generate pharmacological fingerprints that discriminate receptor subunit composition in native tissues without requiring genetic manipulation. This application is supported by the identification of threonine 59 in the β2 subunit as a critical determinant of DHβE sensitivity, providing a molecular rationale for the observed selectivity.

In Vivo Behavioral Pharmacology Studies Requiring CNS-Penetrant, Orally Bioavailable α4β2 Antagonism with Defined pA₂

For behavioral pharmacology studies in rodent and non-human primate models, DHβE offers a unique combination of oral bioavailability, blood-brain barrier penetration, and competitive, reversible α4β2-selective antagonism [1]. The compound's in vivo efficacy has been quantitatively validated through Schild analysis in rhesus monkeys, yielding an apparent pA₂ of 6.68 for antagonism of nicotine's discriminative stimulus effects [2]. This defined pA₂ value enables researchers to calculate antagonist occupancy requirements and predict dose requirements for experimental designs. Critically, the complete lack of effect of the α7-selective antagonist MLA in the same paradigm confirms that DHβE's behavioral effects are mediated specifically through β2-containing nAChRs rather than α7 receptors [2]. DHβE has been successfully applied in nicotine self-administration, withdrawal precipitation, cognitive assessment (5-CSRTT, radial arm maze, fear conditioning), and antidepressant screening paradigms [3]. This scenario is particularly relevant for academic and pharmaceutical researchers investigating nicotine addiction mechanisms, evaluating novel smoking cessation pharmacotherapies, or assessing the role of α4β2 nAChRs in cognition and mood regulation.

Ex Vivo Functional nAChR Profiling Using ⁸⁶Rb⁺ Efflux Assays in Synaptosomal Preparations

DHβE serves as a critical pharmacological tool for discriminating high-affinity (α4β2-like) from lower-affinity β2-containing nAChR populations in native brain tissue using ⁸⁶Rb⁺ efflux assays. The compound exhibits a 40-fold potency difference between the DHβE-sensitive (IC₅₀ = 0.22 μM) and DHβE-resistant (IC₅₀ = 8.9 μM) components of acetylcholine-stimulated efflux in mouse brain synaptosomes [1]. This quantitative window enables researchers to measure the relative contributions of distinct nAChR populations to functional responses in different brain regions, across developmental stages, or following pharmacological or genetic manipulations. The >95% reduction of both components in β2-null mutant mice validates that this assay specifically reports on β2-containing receptors, while the differential sensitivity to DHβE, methyllycaconitine, and hexamethonium provides a multi-antagonist pharmacological fingerprint for subtype identification [1]. This application is essential for neuropharmacology research programs investigating region-specific nAChR function, receptor plasticity following chronic nicotine exposure, and the development of subtype-selective therapeutics.

Combinatorial Pharmacological Deconvolution of nAChR Subtypes Using DHβE and d-Tubocurarine

The inverted selectivity profile between DHβE and d-tubocurarine across recombinant human nAChR subtypes provides a two-antagonist discrimination strategy for deconvoluting the nAChR subtype composition of native neuronal preparations [1]. Human α4β2 and α4β4 nAChRs are more sensitive to DHβE than to d-tubocurarine, whereas human α7 and α3β4 nAChRs show the opposite pattern, being more sensitive to d-tubocurarine than to DHβE [1]. By comparing the relative potency or efficacy of these two antagonists in an experimental preparation, researchers can infer the predominant nAChR subtype mediating the observed response without requiring genetic knockout models or multiple selective agonists. This approach is particularly valuable for electrophysiological studies in brain slices where pharmacological tools are the primary means of receptor identification. The pure competitive, fast reversible nature of DHβE blockade further facilitates sequential application of multiple antagonists within the same recording session, enabling efficient pharmacological profiling of individual neurons or synaptic connections.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dihydro-beta-erythroidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.